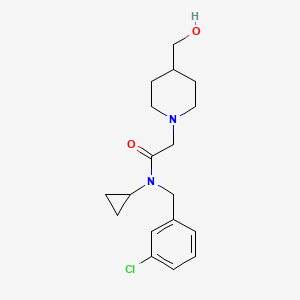

N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-cyclopropyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c19-16-3-1-2-15(10-16)11-21(17-4-5-17)18(23)12-20-8-6-14(13-22)7-9-20/h1-3,10,14,17,22H,4-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKPZTBXEUPGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CN3CCC(CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core piperidinyl acetamide structure This can be achieved through the reaction of piperidine with chloroacetic acid under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In industry, the compound is used in the production of advanced materials and chemical intermediates. Its versatility makes it valuable in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthetic routes , structural features , and inferred pharmacological profiles .

Table 1: Structural and Functional Comparison

Key Observations:

Synthetic Accessibility :

- The target compound likely shares synthetic pathways with analogs in and , such as coupling reactions using T3P (propylphosphonic anhydride) and purification via RP-HPLC . For example, the cyclopropyl group may be introduced via nucleophilic substitution or reductive amination, while the hydroxymethyl-piperidine could derive from a protected precursor (e.g., trityl or benzyl groups) .

Structural Modifications and Pharmacological Implications: Chlorobenzyl vs. Pyridyl/Indole: The 3-chlorobenzyl group (common in all analogs) provides lipophilicity for membrane penetration, whereas pyridyl (Analog 1) or indole (Analog 2) substituents may enhance target specificity through π-π interactions or hydrogen bonding . Piperidine Modifications: The hydroxymethyl group in the target compound improves solubility compared to benzotriazole (Analog 1) or piperidinylidene (Analog 2), which may reduce metabolic clearance . Rigidity vs.

Target Selectivity: Benzo-triazole derivatives (Analogs 1 and 3) are explicitly designed as noncovalent inhibitors of SARS-CoV-2 main protease (M<sup>pro</sup>), leveraging heterocyclic moieties for active-site interactions . In contrast, the quinoline-based Analog 2 (from a patent) suggests divergent applications, possibly in oncology due to its DNA-intercalating quinoline core .

Table 2: Inferred Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | ~400-450 g/mol | ~450-500 g/mol | ~550-600 g/mol |

| LogP | ~2.5-3.5 | ~3.5-4.0 | ~4.0-4.5 |

| Hydrogen Bond Donors | 2 (hydroxymethyl, NH) | 1 (NH) | 3 (NH, indole NH) |

| Solubility | Moderate (hydroxymethyl) | Low (benzotriazole) | Very low (quinoline) |

Biological Activity

N-(3-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide, with the CAS number 1353982-32-7, is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure includes a chlorobenzyl group, a cyclopropyl group, and a hydroxymethyl-substituted piperidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C18H25ClN2O2 |

| Molecular Weight | 336.86 g/mol |

| CAS Number | 1353982-32-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects. Specific pathways and mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperidine derivatives have been tested for their antibacterial and antifungal activities against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranged from 3.125 to 100 mg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated various piperidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency, with certain substitutions enhancing activity against resistant strains .

- Antifungal Activity : Another research highlighted that some derivatives exhibited antifungal properties with MIC values indicating effective inhibition against Candida species . This suggests potential therapeutic applications in treating fungal infections.

- Pharmacological Characterization : The compound has been characterized for its pharmacological profile in vitro and in vivo, showing promise as a lead candidate for drug development targeting specific diseases .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between intermediates such as chlorobenzyl amines and piperidine-derived acetamide precursors. For example, carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, with triethylamine as a base, is a common approach for analogous acetamides . Optimization includes:

- Temperature control : Maintaining 273 K during coupling to minimize side reactions .

- Purification : Column chromatography or recrystallization (e.g., methylene chloride slow evaporation) to achieve >95% purity .

- Yield improvement : Stoichiometric adjustments (e.g., 1:1 molar ratio of acid and amine precursors) .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and stereochemistry. For example, splitting patterns of cyclopropyl and piperidinyl protons can validate spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO has a theoretical MW of 373.886 g/mol) .

- X-ray Crystallography : Resolve conformational flexibility, as seen in analogous acetamides with dihedral angles between aromatic and piperidinyl rings ranging from 44.5° to 77.5° .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer : Based on structural analogs (e.g., piperidine-containing compounds):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, trifluoromethyl groups in similar compounds enhance lipophilicity and metabolic stability, altering activity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., AZD8931 analogs tested at 10 µM) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts of piperidine derivatives increase aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl on piperidine) for delayed release .

- Formulation : Use PEG-based nanoemulsions or cyclodextrin complexes to enhance dissolution rates .

Q. How does stereochemistry influence pharmacological activity, and how is it validated?

- Methodological Answer :

- Chiral Chromatography : Use CHIRALPAK® columns with heptane/ethanol gradients to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to computational models .

- Crystallographic Validation : Resolve asymmetric units (e.g., three molecules in the unit cell with distinct dihedral angles) to correlate conformation with activity .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be resolved?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Compare liver microsome stability (e.g., human vs. rat CYP450 isoforms) .

- Isotope Tracing : Use C-labeled compound to track metabolite formation via LC-MS .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.